4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that contains both pyrrole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8ClN3O |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-2,7-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C8H8ClN3O/c1-4-10-7(9)5-3-6(13)12(2)8(5)11-4/h3H2,1-2H3 |
InChI Key |
HAVNHQNWGUCIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CC(=O)N2C)C(=N1)Cl |
Origin of Product |
United States |
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